![molecular formula C7H8ClFN4 B6600671 {8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride CAS No. 1955558-29-8](/img/structure/B6600671.png)

{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

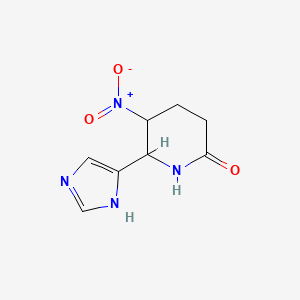

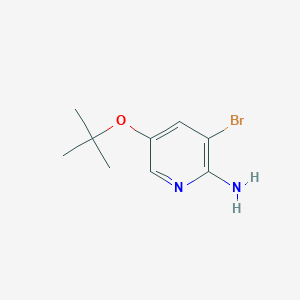

The compound “{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride” is a potent and selective inhibitor of c-Met . It has been used in the study of cancer progression, particularly in cases where there is overexpression of c-Met and/or hepatocyte growth factor (HGF), amplification of the MET gene, and mutations in the c-Met kinase domain .

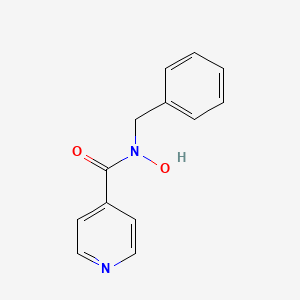

Molecular Structure Analysis

The molecular structure of “this compound” is complex. It has been studied using X-ray diffraction, which provides detailed information about its atomic and molecular structure .科学的研究の応用

Synthesis and Characterization

- A novel synthesis route involves dipolar cycloaddition reactions to access P2X7 antagonists containing the [1,2,4]triazolo[4,3-a]pyridine moiety, demonstrating robust receptor occupancy and potential for mood disorder treatments (Chrovian et al., 2018).

- Another study highlights the efficient synthesis and structural elucidation of [1,2,4]Triazolo[4,3-a]pyridines via oxidative cyclization, contributing to the pharmaceutical applications of these compounds (El-Kurdi et al., 2021).

- Research on fluorinated heterocycles from one-pot reactions of related hydrochloride salts with fluoro-1,3-diketones has produced fluorinated heterocyclic pyrazolo[1,2,4]triazolo[1,5-a]pyrimidines, showcasing a method to synthesize complex fluorinated structures in moderate yield (Zeng et al., 2008).

Biological Activity and Applications

- A study on modifying N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as a PI3Ks inhibitor demonstrated significant anticancer effects and reduced toxicity, highlighting its therapeutic potential (Wang et al., 2015).

- The synthesis and biological evaluation of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety showed good antifungal and insecticidal activities, suggesting potential agricultural applications (Xu et al., 2017).

Electroluminescent Properties for OLED Applications

- Research on [1,2,4]-Triazolo[4,3-a]-pyridine based bipolar red host materials for red phosphorescent organic light-emitting diodes (PhOLEDs) has shown promising electroluminescent performance, indicating potential for electronic display technologies (Kang et al., 2017).

作用機序

Target of Action

Similar compounds have been found to target the receptor tyrosine kinase mesenchymal epithelial transition factor (met) .

Mode of Action

It’s known that met inhibitors generally work by blocking both ligand-dependent and -independent activities of met .

Biochemical Pathways

Met and its endogenous ligand, hepatocyte growth factor (hgf), are implicated in several cellular processes relevant to cancer, including cell proliferation, cell migration, and invasive growth .

Pharmacokinetics

Similar compounds have demonstrated desirable preclinical pharmacokinetics, significant inhibition of met phosphorylation in mice, and robust tumor growth inhibition in a met-dependent mouse efficacy model .

Result of Action

Similar compounds have demonstrated nanomolar inhibition of met kinase activity and robust tumor growth inhibition in a met-dependent mouse efficacy model .

将来の方向性

The compound has shown promise in the study of cancer progression, particularly in cases with overexpression of c-Met and/or HGF, amplification of the MET gene, and mutations in the c-Met kinase domain . Future research may focus on further optimizing the compound and studying its effects in more detail.

特性

IUPAC Name |

(8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN4.ClH/c8-5-2-1-3-12-6(4-9)10-11-7(5)12;/h1-3H,4,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINQSEMJHLTLLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2C(=C1)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride](/img/structure/B6600605.png)

![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)

![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)